molecular formula C13H9BrF2O B7872227 (3-Bromophenyl)(3,4-difluorophenyl)methanol

(3-Bromophenyl)(3,4-difluorophenyl)methanol

Cat. No.: B7872227
M. Wt: 299.11 g/mol
InChI Key: VJMFHOOTFJJLIM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H9BrF2O This compound features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,4-difluorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of Grignard Reagent: 3,4-difluorobromobenzene is reacted with magnesium in anhydrous ether to form 3,4-difluorophenylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is then reacted with 3-bromobenzaldehyde in anhydrous conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3,4-difluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-Bromophenyl)(3,4-difluorophenyl)ketone.

    Reduction: Formation of (3-Bromophenyl)(3,4-difluorophenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3,4-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(4-fluorophenyl)methanol
  • (3-Chlorophenyl)(3,4-difluorophenyl)methanol
  • (3-Bromophenyl)(3,4-dichlorophenyl)methanol

Uniqueness

(3-Bromophenyl)(3,4-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a hydroxyl group provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(3-bromophenyl)-(3,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMFHOOTFJJLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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